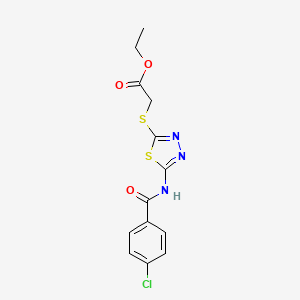

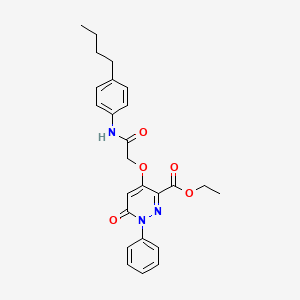

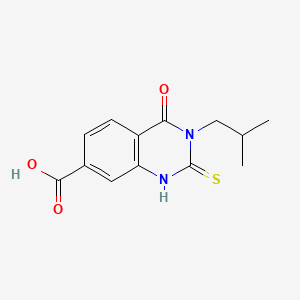

Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a chemical compound. It likely belongs to the class of organic compounds known as benzamides, which are compounds containing a benzamide moiety, which consists of a carboxamide attached to a benzene ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving corresponding aniline, anhydrous sodium acetate, and ethyl chloroacetate .Applications De Recherche Scientifique

Cytotoxic Agents in Cancer Research

1,3,4-thiadiazole derivatives, including compounds structurally similar to Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, have been studied for their potential as cytotoxic agents against various human tumor cell lines. Such compounds have shown promise in inducing apoptosis in cancer cells, thereby contributing to cancer therapy research (Almasirad et al., 2016).

Diabetes Treatment

The 1,3,4-thiadiazole derivatives have been explored for their α-glucosidase inhibitory activity, which is significant in the treatment of type 2 diabetes. These compounds, including variations of this compound, demonstrate potential as non-sugar-based inhibitors for diabetes management (Saeedi et al., 2020).

Fungicidal Applications

Some thiadiazole derivatives have been synthesized and tested for their fungicidal activity against diseases like rice sheath blight. These studies are essential for agricultural research and developing new fungicides (Chen, Li, & Han, 2000).

Antimicrobial Agents

Research has been conducted on 1,3,4-thiadiazole derivatives, including similar compounds to this compound, for their potential as antimicrobial agents. These compounds have shown moderate activity against bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains such as Aspergillus niger (Sah, Bidawat, Seth, & Gharu, 2014).

Drug-Like Molecular Properties Improvement

Studies on analogs of thiadiazole compounds have focused on enhancing their drug-like properties, such as solubility and potency. This research is pivotal in pharmacology for developing more effective and efficient drugs (Shukla et al., 2012).

Agricultural Growth Stimulants

Thiadiazole derivatives have also been investigated for their growth stimulant properties in agriculture. This research is crucial for enhancing crop yield and quality, thereby contributing to agricultural advancements (Knyazyan et al., 2013).

Propriétés

IUPAC Name |

ethyl 2-[[5-[(4-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3S2/c1-2-20-10(18)7-21-13-17-16-12(22-13)15-11(19)8-3-5-9(14)6-4-8/h3-6H,2,7H2,1H3,(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBWKBHRQKFYBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

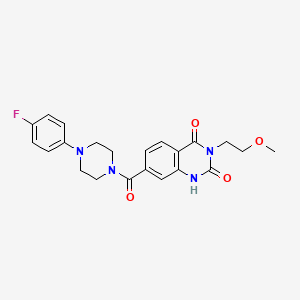

![N-(4-ethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2726343.png)

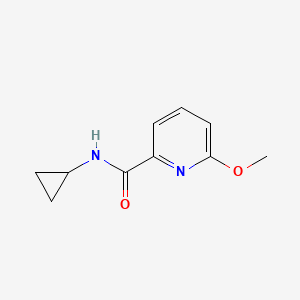

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2726354.png)

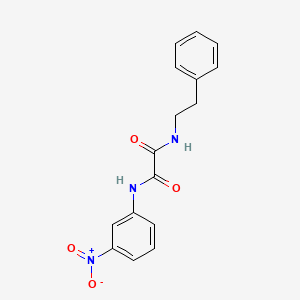

![[(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-yl]methanamine;hydrochloride](/img/structure/B2726360.png)

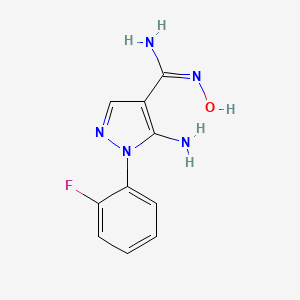

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2726361.png)